molecular formula C11H12N4O5 B6362606 1-(3,5-Dinitrobenzoyl)piperazine CAS No. 69414-54-6

1-(3,5-Dinitrobenzoyl)piperazine

Cat. No.: B6362606
CAS No.: 69414-54-6
M. Wt: 280.24 g/mol
InChI Key: IPVSOJZLFUZJAB-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)piperazine is a chemical compound with the molecular formula C11H12N4O5. It is characterized by the presence of a piperazine ring substituted with a 3,5-dinitrobenzoyl group.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)piperazine has several scientific research applications:

Mechanism of Action

Target of Action

1-(3,5-Dinitrobenzoyl)piperazine is primarily used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . Organocuprates are typically generated from halide-substituted precursors .

Mode of Action

The compound interacts with its targets, the organocuprates, through an oxidation process . This interaction results in the formation of new carbon–carbon bonds . The compound’s mode of action is particularly advantageous in this context as the presence of the tertiary amine group allows for the facile separation of products from excess and oxidant-derived by-products .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts . A wide variety of oxidants have been employed in such processes, including oxygen gas, copper(II) salts, and nitroaromatic compounds such as 1,3-dinitrobenzene .

Pharmacokinetics

The compound is soluble in dichloromethane and thf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds by the oxidation of preformed organocuprates . This process is beneficial in various synthetic contexts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction involving this compound is typically carried out at 0°C . Additionally, the compound should be stored in a dark container at room temperature, with the container kept tightly closed . Under these conditions, the reagent is bench-stable and storable for years .

Safety and Hazards

The compound is used for research and development purposes and should be handled with care. It is advised to avoid contact with skin, eyes, or clothing and to ensure adequate ventilation during handling .

Preparation Methods

The synthesis of 1-(3,5-Dinitrobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial production methods for piperazine derivatives often involve batch or continuous flow processes. These methods can include the use of microwave reactors to accelerate the reaction and improve yield .

Chemical Reactions Analysis

1-(3,5-Dinitrobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

(3,5-dinitrophenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVSOJZLFUZJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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